[6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
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Description
[6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClFN2O3S and its molecular weight is 420.88. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
The synthesis of related compounds, like 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been reported, focusing on structural characterization crucial for new anti-tuberculosis drug candidates (Eckhardt et al., 2020). Such structural insights are foundational for the development of novel therapeutic agents, indicating a potential research application for the chemical in drug synthesis and development.
Antimicrobial and Antitubercular Activities
Research on similar structures has explored their antimicrobial and antitubercular activities. For instance, the synthesis and evaluation of 4-(aryloxy)phenyl cyclopropyl methanols, closely related in structure to the chemical of interest, have shown significant antitubercular activity (Bisht et al., 2010). This suggests that 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could potentially be researched for its efficacy against microbial infections, particularly tuberculosis.
Analgesic Potential
The compound F 13640, which shares a similar structural motif with the chemical , demonstrates the analgesic potential in models of chronic nociceptive and neuropathic pain (Colpaert et al., 2004). This indicates the possibility that 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could be explored for its analgesic properties, contributing to the development of new pain management solutions.
Central Nervous System Applications
Compounds with structural similarities to 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been evaluated for their central nervous system (CNS) activities, particularly as 5-HT1A receptor agonists with antidepressant potential (Vacher et al., 1999). This suggests a potential research avenue for the chemical in the field of neuropharmacology, exploring its effects on mood disorders and CNS function.
Properties
IUPAC Name |
[6-chloro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c21-14-4-9-18-17(12-14)24(16-7-5-15(22)6-8-16)13-19(28(18,26)27)20(25)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMRJUNHRIWSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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